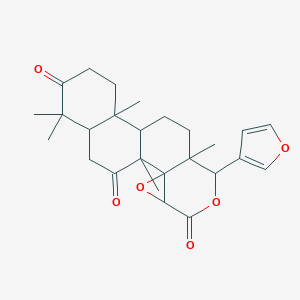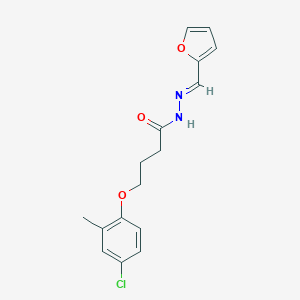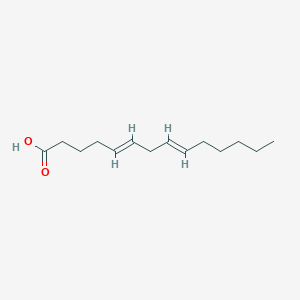
Ketodihydrogendunin
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its atoms, bonds, connectivity, and coordinates .Chemical Reactions Analysis
This section would detail the chemical reactions the compound is involved in, including the reactants, products, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This would include details about the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique
Ketogenic Diet in Pyruvate Dehydrogenase Complex Deficiency : A study by Sofou et al. (2017) found that a ketogenic diet was effective and safe for the majority of patients with pyruvate dehydrogenase complex deficiency. The diet had positive effects mainly in areas of epilepsy, ataxia, sleep disturbance, speech/language development, social functioning, and frequency of hospitalizations (Sofou et al., 2017).
Effects of Ketogenic Diet on Exercise Metabolism and Physical Performance : Zając et al. (2014) studied the impact of a long-term ketogenic diet on aerobic performance and exercise metabolism in off-road cyclists. The diet led to favorable changes in body mass, body composition, and the lipid and lipoprotein profiles (Zając et al., 2014).
Therapeutic Use of Ketogenic Diet in Autism Spectrum Disorders : Napoli et al. (2014) discussed the potential therapeutic use of the ketogenic diet in autism spectrum disorders (ASD), noting that children with ASD treated with the diet showed decreased seizure frequencies and behavioral improvements (Napoli et al., 2014).
Ketogenic Diets in Patients with Inherited Metabolic Disorders : Scholl-Bürgi et al. (2015) reviewed the use of ketogenic diets in patients with various inherited metabolic disorders, finding that ketogenic diets ameliorated clinical symptoms and laboratory parameters in disorders of intermediary metabolism such as glycogen storage diseases and disorders of mitochondrial energy supply (Scholl-Bürgi et al., 2015).
Anti-Inflammatory Activity of Ketogenic Diet in Alzheimer’s Disease : Pinto et al. (2018) explored the anti-oxidant and anti-inflammatory activity of the ketogenic diet, finding potential neuroprotective effects in Alzheimer’s disease. The diet improved mitochondrial function and decreased oxidative stress (Pinto et al., 2018).
Anticonvulsant Mechanisms of the Ketogenic Diet : Bough & Rho (2007) reviewed the anticonvulsant activity of the ketogenic diet, a treatment for medically refractory epilepsy. They discussed several mechanisms, including modification of the tricarboxylic acid cycle to increase GABA synthesis in the brain, limiting reactive oxygen species generation, and boosting energy production (Bough & Rho, 2007).
Ketogenic Diet in Neurodegenerative Diseases : Włodarek (2019) assessed the effectiveness of ketogenic diets in the therapy of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s diseases, highlighting its neuroprotective effects (Włodarek, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,19-20H,6-7,9-10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMOJLAHVSCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316988 | |
| Record name | NSC309911 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10584-64-2 | |
| Record name | KETODIHYDROGENDUNIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC309911 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)

![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)



![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
